3-Bromo-4-cyclopentyl-pyridine
Description
3-Bromo-4-cyclopentyl-pyridine is a brominated pyridine derivative featuring a cyclopentyl substituent at the 4-position and a bromine atom at the 3-position.
- Molecular Formula: C${10}$H${12}$BrN
- Molecular Weight: 226.11 g/mol (calculated)
- Key Features:
- The bromine atom at position 3 facilitates participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a hallmark of bromopyridines in medicinal chemistry .
- The cyclopentyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability in drug design or alter solubility compared to smaller substituents .
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
3-bromo-4-cyclopentylpyridine |
InChI |
InChI=1S/C10H12BrN/c11-10-7-12-6-5-9(10)8-3-1-2-4-8/h5-8H,1-4H2 |
InChI Key |
CMWQVSXYYXVZEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C=NC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights critical differences between 3-Bromo-4-cyclopentyl-pyridine and related bromopyridines:
Reactivity and Functional Group Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The amino group in 4-Amino-3-bromopyridine activates the pyridine ring toward electrophilic substitution, whereas the bromine atom deactivates it. This contrast highlights divergent synthetic pathways: amino-substituted derivatives are prone to nitration or halogenation, while bromine-substituted analogs are ideal for cross-couplings . The methoxy group in 3-Bromo-4-(4-methoxyphenyl)pyridine offers moderate electron donation, balancing reactivity and stability in photochemical applications .
- Hydroxyl-substituted derivatives (e.g., 3-Bromo-4-pyridinol) exhibit high aqueous solubility, making them suitable for aqueous-phase reactions or crystallography studies .
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